N,N-dimethylpyridine-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

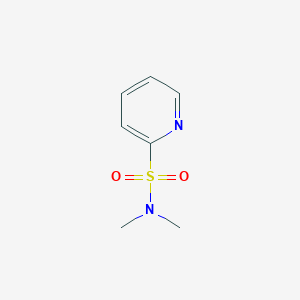

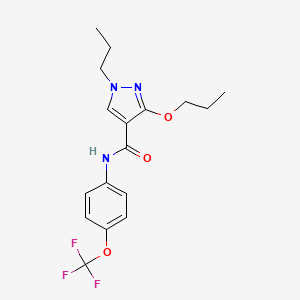

“N,N-dimethylpyridine-2-sulfonamide” is a compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is also known as DMPA.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CN©S(=O)(=O)C1=CC=CC=N1 .Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 186.23 . The InChI code for this compound is 1S/C8H13N3O2S/c1-11(2)14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3 .科学的研究の応用

1. Polymorphism in Pharmaceuticals

Polymorphism in pharmaceuticals, like R-tamsulosin, can involve unexpected sulfonamide⋯o-diethoxybenzene heterosynthon, demonstrating the potential scope in pharmaceutical co-crystal design for sulfonamide-bearing drug molecules. This finding, characterized by techniques like X-ray diffraction and FT-IR spectroscopy, offers insights into hydrogen bond motif analysis in sulfonamide structures (Nanubolu, Sridhar, & Ravikumar, 2014).

2. Chemical Synthesis and Potential Applications

A novel solvent-free microwave-assisted 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines yields various N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives. These derivatives, possessing multiple sites of Brønsted acidity and basicity, are potential candidates for pharmaceutical or agrochemical properties, highlighting their significance in chemical synthesis (Ghattas, Carlin, Murkli, & Jacobs, 2014).

3. Structure and Electronic Properties

Research on the structure and electronic properties of N-heterocyclic arenesulfonamides (NHAS) using experimental and theoretical methods, including X-ray diffraction and DFT methods, emphasizes the significance of such compounds in understanding tautomerism and electronic structure, potentially aiding in the development of new materials and compounds (Chourasiya, Patel, Nagaraja, Chakraborti, & Bharatam, 2017).

4. Antiproliferative Agents

Sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, highlighting the potential use of such compounds in cancer therapy. Molecular docking studies suggest their interaction with biomolecular targets like carbonic anhydrase IX (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

5. Electrochemical Reduction Studies

The electrochemical reduction of N,N-dimethyl-and p-cyanobenzenesulfonamide reveals insights into redox behavior, potentially useful in understanding the electrochemical properties of related compounds (Santelices & Hawley, 1977).

6. Synthesis and Biological Activities

Research into the synthesis of substituted pyridine-based sulfonamides as antidiabetic agents, including their alpha-amylase inhibition activity, opens avenues for new therapeutic approaches in diabetes management (Sadawarte, Jagatap, Patil, Jagrut, & Rajput, 2021).

作用機序

Target of Action

N,N-dimethylpyridine-2-sulfonamide, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including fluid balance, pH regulation, and folic acid synthesis .

Mode of Action

This compound interacts with its targets by acting as a competitive inhibitor . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . This competition inhibits the normal enzymatic activity, leading to a disruption in the synthesis of folic acid, a vital component for bacterial growth and multiplication .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects several biochemical pathways. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, its inhibition can lead to a halt in DNA replication, affecting bacterial growth and proliferation .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact on bioavailability would depend on these properties, as well as factors like drug formulation and patient-specific characteristics.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and multiplication. By disrupting folic acid synthesis, the compound prevents the bacteria from replicating their DNA, thereby inhibiting their growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, factors such as pH levels, temperature, and the presence of other substances can potentially affect the stability and efficacy of the compound.

特性

IUPAC Name |

N,N-dimethylpyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-5-3-4-6-8-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFMNAOVVZQKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2682170.png)

![7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)

![7-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2682175.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)

![N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2682179.png)

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2682180.png)

![1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2682183.png)

![4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2682184.png)